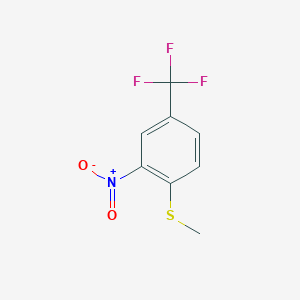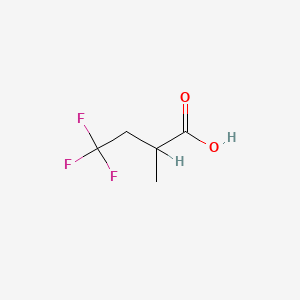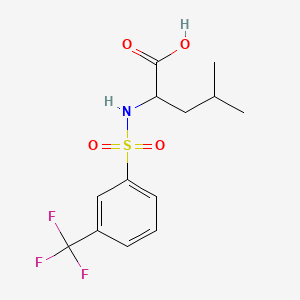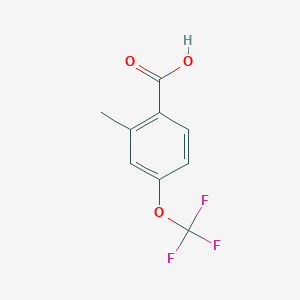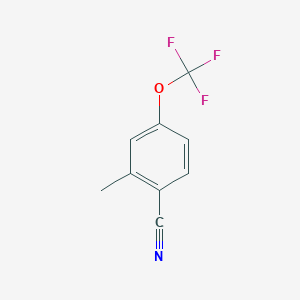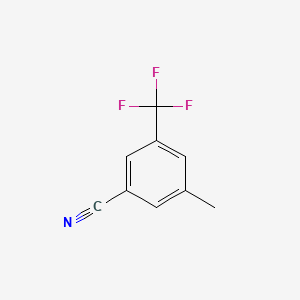![molecular formula C20H23NO5 B1305721 Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine CAS No. 435345-18-9](/img/structure/B1305721.png)
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is an organic compound with the molecular formula C20H23NO It is characterized by the presence of a benzyl group, a methoxy-substituted phenyl ring, and an amine group attached to a butenyl chain
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is believed to interact with its targets through various types of binding . The presence of a benzene ring in the compound could potentially affect the stability of radicals and carbocations .
Biochemical Pathways
It’s known that reactions at the benzylic position of alkyl benzenes can involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of a benzene ring and an amine group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure .
Biochemical Analysis
Biochemical Properties
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzyl group can undergo free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by stabilizing their active conformations . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to altered biochemical interactions . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while high doses could lead to toxic or adverse effects . Researchers must carefully consider dosage levels to balance therapeutic benefits and potential risks when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a Heck reaction can be employed to couple an alkene with an aryl halide, forming the desired butenyl chain.
Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution, where a methoxy group is added to the phenyl ring using methanol and a strong acid catalyst.
Formation of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
4-Methoxyphenethylamine: Contains a methoxy-substituted phenyl ring and an ethylamine chain.
Butenylamine: A compound with a butenyl chain attached to an amine group.
Uniqueness
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is unique due to the combination of its structural features, including the benzyl group, methoxy-substituted phenyl ring, and butenyl chain. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
435345-18-9 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-3-7-18(16-10-12-17(20-2)13-11-16)19-14-15-8-5-4-6-9-15;3-1(4)2(5)6/h3-6,8-13,18-19H,1,7,14H2,2H3;(H,3,4)(H,5,6) |
InChI Key |
WYDUWCPZMOQSPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



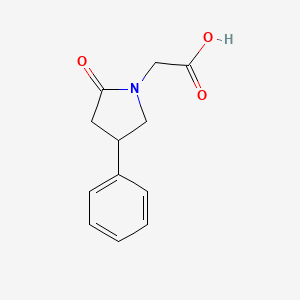
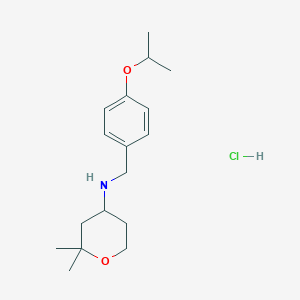
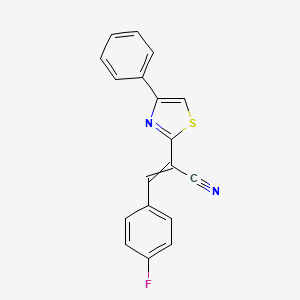

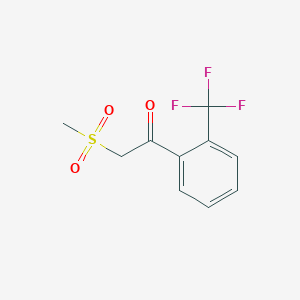
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
